molecular formula C14H19Cl2NO4 B1655317 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride CAS No. 34666-19-8

2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride

Cat. No.: B1655317
CAS No.: 34666-19-8
M. Wt: 336.2 g/mol
InChI Key: JFPGIZTWTISKDI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride typically involves the condensation of p-chlorophenoxyacetic acid with 2-morpholinoethanol, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Chemical Reactions Analysis

2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It is studied for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of immunosuppression.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride include:

Properties

CAS No.

34666-19-8

Molecular Formula

C14H19Cl2NO4

Molecular Weight

336.2 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride

InChI

InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H

InChI Key

JFPGIZTWTISKDI-UHFFFAOYSA-N

SMILES

C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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